3-Methyl-benzamidine

概要

説明

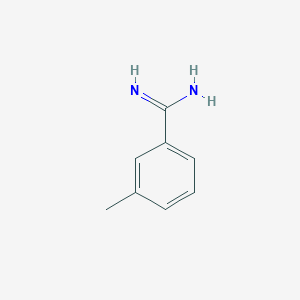

3-Methyl-benzamidine is an organic compound with the molecular formula C8H10N2 It is a derivative of benzamidine, where a methyl group is attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 3-Methyl-benzamidine:

-

Two-Step Synthesis Method:

Step 1: 3-Methyl-benzonitrile reacts with hydroxylamine hydrochloride to form 3-Methyl-benzamidoxime.

Step 2: Hydrogenation reduction of 3-Methyl-benzamidoxime yields this compound hydrochloride.

Reaction Conditions: This method can be performed using conventional heating, microwave synthesis, or ultrasonic synthesis.

-

One-Pot Synthesis Method:

Procedure: Sodium amide reacts with 3-Methyl-benzonitrile under nearly anhydrous conditions. After the reaction is complete at room temperature, ammonium chloride is added directly to the reaction flask.

Industrial Production Methods: The industrial production of this compound typically follows the one-pot synthesis method due to its higher yield and simplicity. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.

化学反応の分析

Types of Reactions: 3-Methyl-benzamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Amines.

Substitution: Various substituted benzamidines depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

3-Methyl-benzamidine (C8H10N2) belongs to the class of aryl amidines, characterized by the presence of an amidine functional group (C=N–NH). It typically appears as a white solid and is slightly soluble in water. The methyl group attached to the benzene ring at the meta position influences its steric and electronic properties, differentiating it from other benzamidine derivatives.

Enzyme Inhibition

One of the primary applications of this compound is as a reversible competitive inhibitor of serine proteases, particularly trypsin. This inhibition is crucial in biochemical research, especially for studies involving protein crystallization, where proteolytic degradation can hinder results. The compound's binding affinity and specificity make it an invaluable tool for understanding enzyme mechanisms and developing novel inhibitors .

- Case Study: Trypsin Inhibition

A study demonstrated that this compound effectively inhibits trypsin activity. The compound was shown to decelerate the hydrolysis of substrates by trypsin significantly, indicating its potential as a therapeutic agent in conditions where protease activity needs to be controlled .

Therapeutic Potential

Research has indicated that derivatives of benzamidine, including this compound, may possess antifungal and antimicrobial properties. This suggests potential applications in developing new therapeutic agents targeting infections caused by various pathogens.

作用機序

3-Methyl-benzamidine exerts its effects primarily by inhibiting serine proteases. It acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition can affect various biological pathways, including those involved in inflammation and coagulation .

類似化合物との比較

Benzamidine: The parent compound, lacking the methyl group.

4-Methyl-benzamidine: Another derivative with the methyl group in a different position.

2-Methyl-benzamidine: A derivative with the methyl group ortho to the amidine group.

Uniqueness: 3-Methyl-benzamidine is unique due to its specific substitution pattern, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable tool in biochemical research and potential therapeutic applications .

生物活性

3-Methyl-benzamidine is a derivative of benzamidine, notable for its diverse biological activities, particularly as a reversible competitive inhibitor of various serine proteases. This compound has garnered attention in biochemical research and therapeutic applications due to its ability to modulate enzyme activity, which is critical in several biological processes.

Chemical Structure and Properties

This compound has the molecular formula and features a methyl group attached to the benzene ring of the benzamidine structure. This modification can influence its binding affinity and specificity towards target enzymes.

The primary mechanism of action for this compound involves its interaction with the active sites of serine proteases. It is known to inhibit several key enzymes, including:

- Trypsin

- Kallikrein-1

- Urokinase-type plasminogen activator

- Casein kinase II subunit alpha

By binding to these enzymes, this compound effectively inhibits their proteolytic activity, which can prevent the degradation of proteins during various biochemical assays and crystallization studies.

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies. Its reversible nature allows researchers to investigate enzyme kinetics and mechanisms without permanently altering enzyme function. The compound's specificity for serine proteases makes it particularly useful in understanding protease-related pathways in both health and disease contexts.

Antifungal and Antimicrobial Properties

Research has indicated that derivatives of benzamidine, including this compound, may exhibit antifungal and antimicrobial properties. For instance, studies have shown that certain benzamidine derivatives possess significant antimicrobial activity against pathogens associated with periodontitis, demonstrating potential therapeutic applications in treating infections .

Case Studies and Research Findings

- Trypanocidal Activity : A study explored imidazoline- and benzamidine-based compounds targeting Trypanosoma brucei, the causative agent of sleeping sickness. Some derivatives exhibited low micromolar activity against this parasite, suggesting that structural modifications could enhance their efficacy as therapeutic agents .

- Antifungal Efficacy : In a separate investigation, novel benzamidine derivatives were synthesized and tested for antifungal activity against Colletotrichum lagenarium and Botrytis cinerea. While some compounds showed weak antifungal activities in vitro, they demonstrated superior efficacy in vivo, indicating their potential as effective antifungal agents .

Summary of Biological Activities

特性

IUPAC Name |

3-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCSYMVDLYGKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371621 | |

| Record name | 3-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-28-6 | |

| Record name | 3-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。